

Phenyl Triflimide (CAS 37595-74-7): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl triflimide

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An In-depth Examination of N-Phenyl-bis(trifluoromethanesulfonimide) for Applications in Organic Synthesis and Drug Discovery

Abstract

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as **Phenyl triflimide**, with CAS number 37595-74-7, is a highly stable and versatile reagent in modern organic synthesis. [1] Characterized by its two potent electron-withdrawing trifluoromethylsulfonyl groups attached to an aniline backbone, this crystalline solid has become an invaluable tool for the triflation of a wide range of substrates, including phenols, amines, and carbonyl compounds. [2][3][4] Its application facilitates the formation of triflates, which are excellent leaving groups, thereby enabling a variety of subsequent transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. [5][6] This technical guide provides a comprehensive overview of **Phenyl triflimide**, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and its role in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

Phenyl triflimide is a white to off-white crystalline solid that is stable and relatively easy to handle compared to other triflating agents like triflic anhydride. [1][7] Its key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	37595-74-7	[8]
Molecular Formula	C ₈ H ₅ F ₆ NO ₄ S ₂	[2]
Molecular Weight	357.25 g/mol	[2][8]
Melting Point	100-102 °C	[2][7][8]
Boiling Point	305.3 °C (Predicted)	[2]
Appearance	White to off-white powder or crystals	[7]
Solubility	Soluble in water and methanol. Slightly soluble in chloroform and ethyl acetate.	[2][9]
Purity	Typically ≥98% (GC or HPLC)	[6][10]

Synthesis of Phenyl Triflimide

A common method for the preparation of N-phenyl-bis(trifluoromethanesulfonimide) involves the reaction of aniline with a trifluoromethanesulfonylating reagent in the presence of a base.[3] A patented method describes a two-step process using trifluoromethanesulfonyl fluoride.[11]

Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Fluoride[2][11]

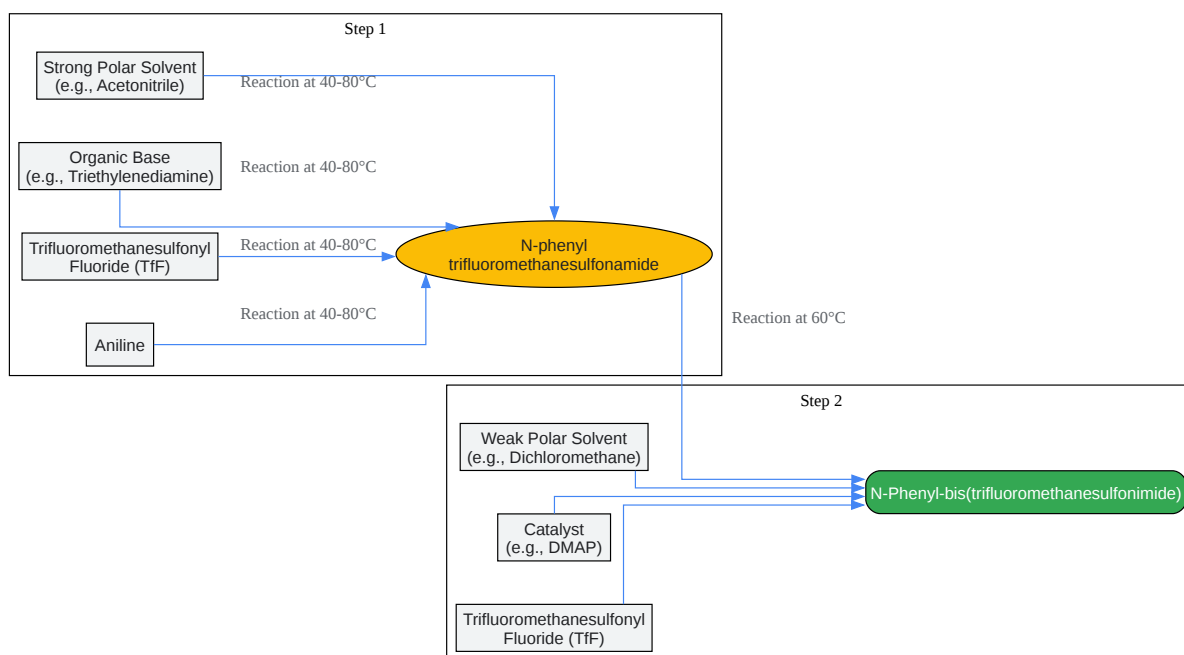
Step 1: Formation of N-phenyl trifluoromethanesulfonamide

- In a suitable reactor, add aniline (9.3 kg), acetonitrile (40 L), and triethylenediamine (13 kg).
- Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (20 kg).
- The reaction mixture is stirred at 40°C for 8 hours. The pressure is monitored until it stabilizes.
- Excess trifluoromethanesulfonyl fluoride is recovered.

- The solvent (acetonitrile) is removed by distillation.

Step 2: Formation of N-phenyl-bis(trifluoromethanesulfonimide)

- To the reactor containing the N-phenyl trifluoromethanesulfonamide intermediate, add dichloromethane (40 L) and 4-dimethylaminopyridine (DMAP) (0.4 kg).
- Introduce trifluoromethanesulfonyl fluoride gas (20 kg) again.
- The reaction is sealed and stirred for 15 hours, monitoring the pressure drop.
- Recover the excess trifluoromethanesulfonyl fluoride.
- The final product is isolated and purified, typically by recrystallization, to yield N-phenyl-bis(trifluoromethanesulfonimide) with high purity (>99%) and an isolated yield of 90-92%.[\[2\]](#)



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Caption: Synthesis of **Phenyl Triflimide**.

Applications in Organic Synthesis

Phenyl triflimide is a premier reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group, which is an excellent leaving group. This reactivity is harnessed in numerous synthetic transformations.

Triflation of Phenols and Alcohols

The conversion of phenols and alcohols to their corresponding triflates activates the hydroxyl group for subsequent nucleophilic substitution or cross-coupling reactions.^[12]

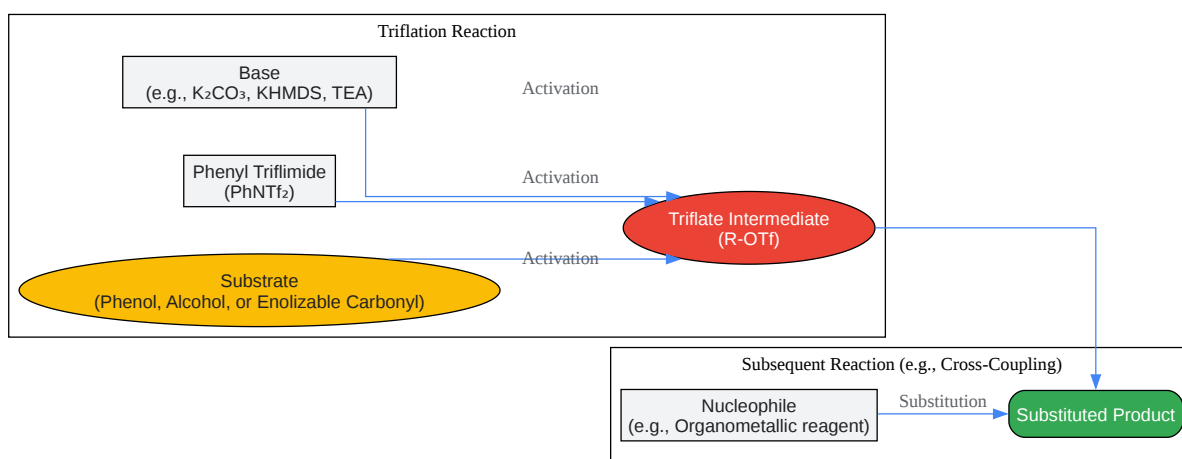
- In a septum-capped tube, mix the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).
- Add tetrahydrofuran (THF) (3.0 mL) to the mixture.
- Heat the reaction mixture to 120°C for 6 minutes using a microwave synthesizer.
- After cooling, the reaction mixture is worked up and the aryl triflate product is purified, typically by flash chromatography. Isolated yields are generally in the range of 69-91%.^[13]

Formation of Enol Triflates

Enolizable ketones can be converted to enol triflates, which are versatile intermediates for carbon-carbon bond formation.^[5] **Phenyl triflimide** is often superior to triflic anhydride for this transformation.^[4]

- An oven-dried, three-necked, round-bottomed flask is charged with the β -tetralone (31.5 mmol) and tetrahydrofuran (120 mL) under an argon atmosphere.
- The flask is cooled to -20°C.
- Potassium tert-butoxide (31.5 mmol) is added slowly over 10 minutes.
- The mixture is warmed to 0°C and stirred for 1 hour.
- The solution is re-cooled to -20°C.

- N-phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol) is added to the solution.
- The mixture is warmed to 0°C and stirred for 4 hours.
- The reaction is monitored by TLC for completion.
- The product, 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, is isolated and purified by chromatography, with reported yields of 97-98%.^[7]



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Caption: General Triflation Workflow.

Role in Drug Discovery and Development

Phenyl triflimide plays a crucial, albeit indirect, role in drug discovery by enabling the synthesis of complex, biologically active molecules. It is a key reagent in the synthesis of several pharmaceutical agents and candidates.

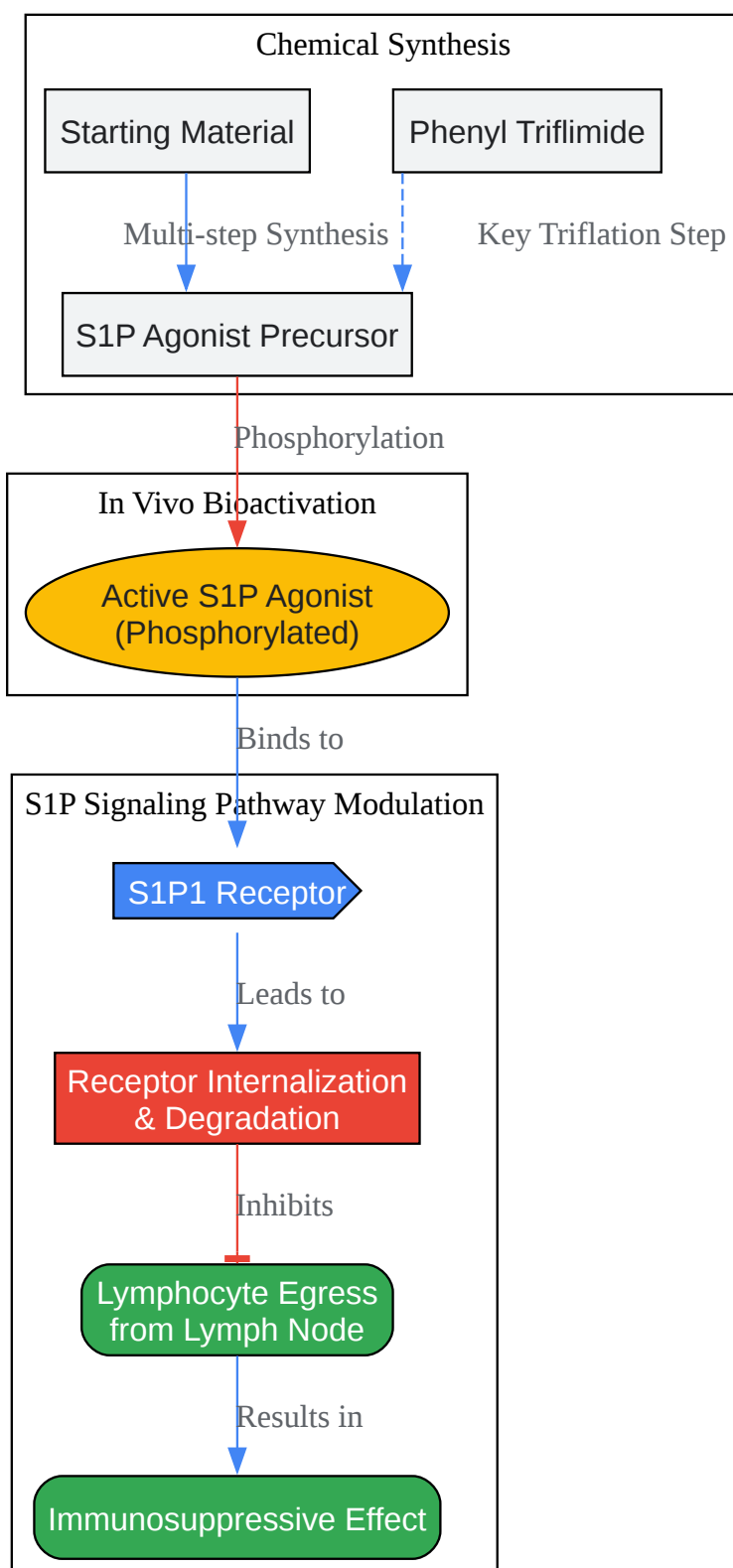
Synthesis of Abiraterone Acetate

Abiraterone acetate is a drug used in the treatment of castration-resistant prostate cancer.^[14] Its synthesis can involve the formation of a key enol triflate intermediate using **Phenyl triflimide**.^{[9][15]}

- A solution of prasterone acetate (1 g) and N-phenyl-bis(trifluoromethanesulfonimide) (1.3 g) in tetrahydrofuran (15 ml) is cooled to -78 °C.
- A 0.5 M solution of potassium hexamethyldisilazane (KHMDs) in toluene (6.05 ml) is slowly added.
- The reaction is maintained at -80 to -70 °C for 2 hours, then warmed to 0-5 °C for a further 2 hours.
- The resulting enol triflate is then used in a subsequent palladium-catalyzed cross-coupling reaction to introduce the pyridine moiety, leading to abiraterone acetate.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

S1P receptors are important targets in the treatment of autoimmune diseases like multiple sclerosis.^[10] **Phenyl triflimide** is used in the synthesis of S1P receptor agonists.^[16] While **Phenyl triflimide** itself does not interact with the S1P signaling pathway, it is instrumental in creating the molecules that do. The synthesized agonist, upon phosphorylation in vivo, binds to the S1P1 receptor, leading to its internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby producing an immunosuppressive effect.



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Caption: Role of **Phenyl Triflimide** in S1P Pathway Modulation.

Safety and Handling

Phenyl triflimide is an irritant and should be handled with appropriate personal protective equipment (PPE).[6]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]
- Handling: Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.[9]
- Storage: Store in a cool, dry place in a tightly sealed container. It is moisture sensitive.[9][15]

Conclusion

N-Phenyl-bis(trifluoromethanesulfonimide) is a robust and highly effective reagent for triflation reactions in organic synthesis. Its stability, ease of handling, and high efficiency in converting phenols, alcohols, and carbonyl compounds into their corresponding triflates make it an indispensable tool for researchers. The utility of **Phenyl triflimide** extends significantly into the realm of drug discovery and development, where it facilitates the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The detailed protocols and data presented in this guide underscore its importance and provide a valuable resource for scientists working in these fields.

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